Desvenlafaxine Desvenlafaxine O-desmethylvenlafaxine is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-hydroxyphenyl group. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite, a drug metabolite and an antidepressant. It is a member of cyclohexanols, a member of phenols and a tertiary amino compound.
Desvenlafaxine (O-desmethylvenlafaxine) is the 0-demetyhlated active metabolite of [venlafaxine]. Like its parent drug, desvenlafaxine is also an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) class. It was approved by the FDA in 2008 for the treatment of adults with major depressive disorder (MDD). MDD is a highly prevalent psychiatric disorder, with a lifetime prevalence estimate of 16% in the US alone and 12.8% in Europe. Although the exact mechanism of pathophysiology is still unknown, imbalances or deficiencies of monoamines have been heavily implicated, thus the rationale behind the use of SNRI to treat MDD. Desvenlafaxine has a very similar pharmacological, efficacy, and safety profile as [venlafaxine]. The major difference is the potential for drug interaction since venlafaxine is mainly metabolized by CYP2D6 while desvenlafaxine is conjugated by UGT; therefore, desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway.
Desvenlafaxine is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of desvenlafaxine is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
A cyclohexanol and phenol derivative and metabolite of venlafaxine that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Desvenlafaxine Succinate (has salt form); Desvenlafaxine Fumarate (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 93413-62-8
VCID: VC20747177
InChI: InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
SMILES: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

Desvenlafaxine

CAS No.: 93413-62-8

Cat. No.: VC20747177

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Desvenlafaxine - 93413-62-8

CAS No. 93413-62-8
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Standard InChI InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
Standard InChI Key KYYIDSXMWOZKMP-UHFFFAOYSA-N
SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Appearance Solid powder

Mechanism of Action

Receptor Binding Profile

A distinctive feature of desvenlafaxine's pharmacological profile is its lack of significant activity on several receptor systems that are often responsible for side effects with other antidepressants. Specifically, desvenlafaxine shows virtually no affinity for muscarinic-cholinergic, H1-histaminergic, or alpha-1 adrenergic receptors . This selective binding profile contributes to desvenlafaxine's tolerability advantages, as it lacks the anticholinergic, antihistaminergic, and alpha-1 adrenergic effects associated with many older antidepressants.

Additionally, desvenlafaxine exhibits no monoamine oxidase inhibitory activity, further distinguishing it from certain other classes of antidepressants . The compound also appears to lack significant activity against calcium, chloride, potassium, and sodium ion channels, and shows minimal interaction with the cardiac potassium channel hERG .

Pharmacokinetics

Absorption and Distribution

Desvenlafaxine demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The compound has a high absolute oral bioavailability of approximately 80% following oral administration . This high bioavailability suggests minimal first-pass metabolism, which may contribute to more predictable blood levels compared to compounds requiring extensive metabolic conversion for activation.

Metabolism and Elimination

The metabolic pathway of desvenlafaxine involves primarily conjugation processes mediated by uridine diphosphate glucuronosyltransferase (UGT) isoforms, with only minor oxidative metabolism occurring . The O-glucuronide conjugation appears to be catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .

A clinically relevant aspect of desvenlafaxine's metabolism is the minimal involvement of the cytochrome P450 (CYP) 2D6 pathway, which differentiates it from venlafaxine and many other antidepressants . The oxidative metabolism that does occur is primarily mediated by CYP3A4 and potentially CYP2C19, resulting in N-demethylation to N,O-didesmethyl venlafaxine . Pharmacokinetic studies have confirmed similar profiles in subjects with CYP2D6 poor and extensive metabolizer phenotypes, suggesting minimal impact of CYP2D6 genetic polymorphisms on drug exposure .

Clinical Efficacy in Major Depressive Disorder

Evidence from Clinical Trials

The efficacy of desvenlafaxine for major depressive disorder has been established through multiple randomized, controlled clinical trials. Specifically, three randomized, placebo- and/or active comparator-controlled, 8-week clinical trials have examined the efficacy of desvenlafaxine at the 50 mg/day dose, which is now considered the therapeutic dose .

In these pivotal studies, desvenlafaxine 50 mg/day demonstrated statistically significant improvements versus placebo on the primary efficacy measure, the 17-item Hamilton Depression Rating Scale (HDRS17) total score . In one study, significant improvements were observed beginning at week 6 (p = 0.002) and continuing through the endpoint (p = 0.002) . In another study, separation from placebo was evident from week 3 and maintained throughout the trial .

Beyond the primary outcome measure, desvenlafaxine 50 mg/day showed significant improvements on multiple secondary measures, including the Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impressions–Improvement (CGI-I), Clinical Global Impressions–Severity (CGI-S), and the Sheehan Disability Scale (SDS) .

Response and Remission Rates

The clinical relevance of desvenlafaxine's efficacy is perhaps best illustrated by examining response and remission rates, which represent meaningful clinical outcomes (Table 1).

Table 1: Response and Remission Rates with Desvenlafaxine 50 mg/day in Major Depressive Disorder Trials

StudyResponse Rate (≥50% reduction in HDRS17)Remission Rate (HDRS17 ≤7)
Study 153% (vs. 44% for placebo, p=NS)34% (vs. 24% for placebo, p=0.03)
Study 265% (vs. 50% for placebo, p=0.005)37% (vs. 29% for placebo, p=0.100)
Pooled AnalysisSignificantly better than placebo36% (vs. 26% for placebo, p=0.012)

Response rates for desvenlafaxine 50 mg/day ranged from 53% to 65% across studies, with statistically significant differences from placebo observed in one of the two individual studies . Remission rates, representing complete or near-complete symptom resolution, ranged from 34% to 37%, with statistical significance achieved in one study and in the pooled analysis .

Dose-Response Relationship

A particularly important finding from the clinical development program was the lack of evidence for increased efficacy with doses higher than 50 mg/day. An integrated analysis of data from nine randomized, double-blind, placebo-controlled, 8-week studies of desvenlafaxine (at doses ranging from 50 to 400 mg/day) demonstrated no evidence of greater efficacy with doses higher than 50 mg/day . This finding has important clinical implications, as it establishes 50 mg/day as both the starting dose and the therapeutic dose, simplifying treatment initiation.

Dosage and Administration Guidelines

Recommended Dosing

The recommended dose for desvenlafaxine is 50 mg once daily, with or without food . This dose serves as both the starting dose and the therapeutic dose, simplifying the treatment regimen compared to medications requiring dose titration . Desvenlafaxine should be taken at approximately the same time each day to maintain consistent blood levels .

Contraindications and Drug Interactions

Drug Interactions

Several important drug interactions warrant clinical attention:

  • Linezolid or intravenous methylene blue, which have MAOI properties, should be used with caution due to the risk of serotonin syndrome

  • If such combinations are necessary, desvenlafaxine therapy may be resumed 24 hours after the last dose of linezolid or intravenous methylene blue

  • Other serotonergic drugs may increase the risk of serotonin syndrome when combined with desvenlafaxine

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator